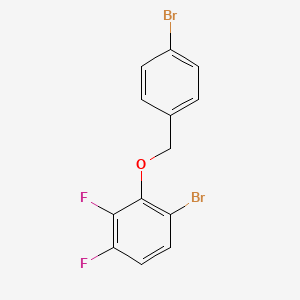
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene is an organic compound with the molecular formula C13H8Br2F2O. This compound is characterized by the presence of bromine, fluorine, and benzyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
The synthesis of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene typically involves the following steps:
Bromination: The initial step involves the bromination of a suitable precursor, such as 2-((4-bromobenzyl)oxy)-3,4-difluorobenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反应分析
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed depend on the specific reaction and conditions employed .
科学研究应用
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene can be compared with similar compounds like:
1-Bromo-2-((4-bromobenzyl)oxy)benzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
2-Bromo-4-fluorobenzyl bromide: Contains only one benzyl group and different substitution patterns, affecting its chemical behavior.
3,4-Difluorobenzyl bromide: Lacks the additional bromine and benzyl groups, leading to distinct properties and uses.
生物活性
1-Bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS Number: 2586127-01-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems.
The biological activity of halogenated compounds often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine atoms can enhance lipophilicity, potentially facilitating membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit significant antimicrobial properties. In a study evaluating the antifungal activity of various derivatives, compounds similar to this compound demonstrated inhibitory effects against several fungal strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that halogenated compounds can induce apoptosis in cancer cell lines. For instance, studies on related compounds have reported IC50 values in the micromolar range, indicating potential as anticancer agents . The specific cytotoxic effects of this compound require further investigation to elucidate its efficacy against different cancer types.
Case Studies
- Antifungal Activity : A comparative study on the antifungal activity of various brominated compounds found that those with a similar structure to this compound exhibited effective growth inhibition against Candida albicans and Aspergillus niger. The study utilized agar diffusion methods and broth dilution assays to quantify the antifungal efficacy .
- Cytotoxic Effects on Cancer Cells : A research project focused on the synthesis of brominated derivatives for anticancer applications revealed that certain analogs showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The study measured cell viability using MTT assays, establishing a correlation between bromination patterns and cytotoxicity levels .
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compound | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|---|
| Antifungal | This compound | Candida albicans, Aspergillus niger | Agar diffusion, broth dilution | Significant growth inhibition observed |
| Cytotoxicity | Related brominated analogs | MCF-7 (breast cancer cells) | MTT assay | IC50 values in micromolar range indicating potential anticancer properties |
属性
IUPAC Name |
1-bromo-2-[(4-bromophenyl)methoxy]-3,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2F2O/c14-9-3-1-8(2-4-9)7-18-13-10(15)5-6-11(16)12(13)17/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHFTFOWWJIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=CC(=C2F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














